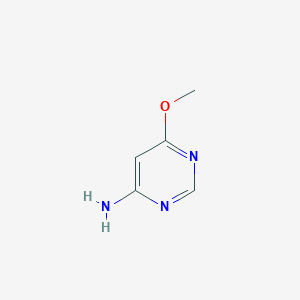

4-Amino-6-methoxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELRBZDRGTVGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352811 | |

| Record name | 4-Amino-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-45-7 | |

| Record name | 6-Methoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Amino-6-methoxypyrimidine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-methoxypyrimidine is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features make it a valuable building block for the synthesis of a range of therapeutic agents. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its role in the development of key drug molecules. Furthermore, it elucidates the signaling pathways associated with its derivatives, offering a comprehensive resource for researchers and professionals in drug discovery and development.

Core Properties of this compound

This compound, identified by the CAS number 696-45-7, is a pyrimidine derivative characterized by an amino group at position 4 and a methoxy group at position 6.[1][2][3] Its chemical structure and properties are fundamental to its reactivity and utility as a synthetic intermediate.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 696-45-7 | [1][2][3] |

| Molecular Formula | C₅H₇N₃O | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | White to yellow powder | [3][4] |

| Melting Point | 157-160 °C | [1][2][3] |

| Purity | Typically >98.0% | [4] |

| InChI Key | VELRBZDRGTVGGT-UHFFFAOYSA-N | [2] |

| SMILES String | COc1cc(N)ncn1 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in pharmaceutical manufacturing. A common and efficient method involves the nucleophilic substitution of 4,6-dichloropyrimidine.

Synthesis of this compound from 4,6-Dichloropyrimidine

This protocol is based on the general method for the preparation of 4-amino-6-alkoxyl pyrimidine compounds.[5]

Materials:

-

4,6-Dichloropyrimidine

-

Aqueous ammonia solution (25-28%)

-

Methanol

-

Sodium hydroxide

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Ammonolysis: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in water. Add an excess of aqueous ammonia solution (e.g., 4.0-4.5 equivalents). The reaction mixture is stirred at a controlled temperature, for instance, between 55-60 °C, for several hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of 4-Amino-6-chloropyrimidine: After completion, the reaction mixture is cooled, and the precipitated 4-amino-6-chloropyrimidine is collected by filtration, washed with cold water, and dried.

-

Methoxylation: The dried 4-amino-6-chloropyrimidine (1.0 equivalent) is suspended in methanol in a round-bottom flask equipped with a reflux condenser. An alkaline catalyst, such as sodium hydroxide (1.1 equivalents), is added to the suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction is monitored by TLC.

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude this compound. The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of several important pharmaceutical agents.

Intermediate for Sulfamethazine Synthesis

A significant application of this compound is its role as a key intermediate in the synthesis of Sulfamethazine, a widely used sulfonamide antibiotic for treating bacterial infections in both human and veterinary medicine.[1][4]

Experimental Protocol Outline for Sulfamethazine Synthesis:

-

Diazotization: this compound is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Coupling Reaction: The diazonium salt is then coupled with a sulfonamide precursor, such as p-acetamidobenzenesulfinic acid.

-

Hydrolysis: The resulting intermediate is hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding Sulfamethazine.

-

Purification: The final product is purified by recrystallization.

Precursor for PARP-1 Inhibitors

This compound is also utilized as a precursor in the preparation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1][4] PARP-1 inhibitors are a class of targeted cancer therapies that have shown significant promise in treating various cancers, particularly those with deficiencies in DNA repair pathways.

Signaling Pathway of PARP-1 in Cancer:

PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][6] When PARP-1 is inhibited, SSBs accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[7] PARP-1 also plays roles in transcriptional regulation and can interact with signaling pathways such as NF-κB and ERK, which are often deregulated in cancer.[8][9]

Caption: PARP-1's role in DNA repair and the effect of its inhibition.

Precursor for EP2 Antagonists

This pyrimidine derivative is also used in the synthesis of selective antagonists for the prostaglandin EP2 receptor.[3] These antagonists are being investigated for the treatment of neurodegenerative peripheral diseases.

Signaling Pathway of the EP2 Receptor:

The prostaglandin E2 (PGE2) receptor 2 (EP2) is a G-protein coupled receptor (GPCR).[2] Upon binding of its ligand, PGE2, the EP2 receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[2][10] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[2][11] PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression. The EP2 receptor can also activate other signaling pathways, such as the GSK3β/β-catenin pathway.[3]

Caption: Simplified EP2 receptor signaling cascade.

Safety and Handling

This compound is classified as a warning substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask (type N95), should be used when handling this compound.[2] It is a combustible solid and should be stored accordingly.[2]

Conclusion

This compound is a versatile and valuable building block in the synthesis of a variety of pharmaceutical compounds. Its well-defined properties and reactivity make it an essential intermediate for the production of established drugs like Sulfamethazine and for the development of novel therapeutics such as PARP-1 inhibitors and EP2 antagonists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in the field of drug development and medicinal chemistry.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 4. Dual roles of PARP-1 promote cancer growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 9. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4-Amino-6-methoxypyrimidine

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological relevance of 4-Amino-6-methoxypyrimidine, a key intermediate in the development of therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

This compound is a substituted pyrimidine with the chemical formula C₅H₇N₃O. Its structure is characterized by a pyrimidine ring with an amino group at position 4 and a methoxy group at position 6.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and role in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 157-160 °C | |

| Boiling Point | Not experimentally determined | |

| Solubility | Soluble in DMSO and Methanol. | [2] |

| pKa (predicted) | 4.11 ± 0.10 | |

| LogP (predicted) | Data not available |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key experimental procedures.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered this compound is packed into a thin-walled capillary tube, which is then sealed at one end.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is gradually increased at a slow, controlled rate.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range. A narrow melting range is indicative of high purity.

Synthesis of this compound

A common method for the synthesis of this compound involves the ammonolysis of a di-substituted pyrimidine followed by nucleophilic substitution.

Methodology:

-

Ammonolysis: 4,6-Dichloropyrimidine is subjected to atmospheric-pressure ammonolysis to yield 4-amino-6-chloropyrimidine.

-

Methoxylation: The resulting 4-amino-6-chloropyrimidine is then reacted with an alkoxide, such as sodium methoxide, in an alcohol solvent. This is a nucleophilic substitution reaction where the chloro group is replaced by a methoxy group.

-

Work-up and Purification: The reaction mixture is then neutralized, and the product is isolated. Purification is typically achieved through recrystallization to obtain the final, pure this compound.[3]

Role in Drug Development and Signaling Pathways

This compound is a valuable building block in the synthesis of various biologically active compounds. Its primary significance lies in its use as a key intermediate for compounds that modulate critical signaling pathways involved in disease.

Precursor to PARP-1 Inhibitors

This compound serves as a precursor in the preparation of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors.[4] PARP-1 is a key enzyme in the DNA damage repair pathway. In cancer therapy, particularly for cancers with deficiencies in other DNA repair mechanisms (like BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death (synthetic lethality).

The pyrimidine core of this compound provides a scaffold for the synthesis of more complex molecules that can fit into the active site of the PARP-1 enzyme, blocking its function. Research into PARP-1 inhibitors is also extending to the treatment of neurodegenerative peripheral diseases.[1][4]

Intermediate in Sulfonamide Antibiotic Synthesis

Historically and currently, this compound is a crucial intermediate in the synthesis of sulfonamide antibiotics, such as Sulfamethazine.[4] Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is essential for the synthesis of folic acid, a vital component for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect. The purity and consistent quality of this compound are critical for the efficient and effective production of these important antibiotics.[4]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties and versatile reactivity make it an indispensable starting material for the synthesis of a range of therapeutic agents. From established antibiotics to cutting-edge cancer therapies, the applications of this pyrimidine derivative underscore its importance in advancing healthcare. This guide provides a foundational understanding for researchers and scientists working with this key molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Amino-6-methoxypyrimidine

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, synthesis protocols, and its role in established chemical pathways.

Core Molecular Information

This compound, with the CAS Number 696-45-7, is a substituted pyrimidine derivative. Pyrimidine cores are fundamental components of DNA and RNA and are associated with a wide range of biological activities, making their derivatives valuable in drug discovery and development.[1][2]

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | White to yellow powder | [3] |

| Melting Point | 157-160 °C (lit.) | [3] |

| Assay Purity | 96% | |

| InChI Key | VELRBZDRGTVGGT-UHFFFAOYSA-N | |

| SMILES String | COc1cc(N)ncn1 |

Synthesis Protocols and Experimental Workflows

The synthesis of this compound and related compounds can be achieved through various routes. Below are detailed methodologies derived from established patents and literature, providing a framework for laboratory-scale synthesis.

Method 1: Synthesis from 4,6-Dichloropyrimidine Compounds

This method involves an atmospheric-pressure ammonolysis or aminolysis followed by a substitution reaction. It is highlighted as a green and environmentally friendly process suitable for industrial production.[4]

Experimental Protocol:

-

Ammonolysis/Aminolysis: Obtain 4-amino-6-chloropyrimidine via atmospheric-pressure ammonolysis or aminolysis of 4,6-dichloropyrimidine compounds.

-

Methoxylation: Mix the resulting 4-amino-6-chloropyrimidine with an alcohol compound (e.g., methanol) and an alkaline catalyst.

-

Reflux: Perform a reflux reaction with the mixture.

-

Treatment: Process the reaction solution to isolate the final product, this compound.

References

- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sjomr.org.in [sjomr.org.in]

- 3. This compound | 696-45-7 [chemicalbook.com]

- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of 4-Amino-6-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Amino-6-methoxypyrimidine. Due to the limited availability of public domain experimental spectra, this guide combines known physical properties with predicted spectroscopic data to serve as a valuable resource for the characterization and analysis of this molecule. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Physicochemical Properties

This compound, with the empirical formula C₅H₇N₃O, is a substituted pyrimidine derivative. Key physicochemical data is summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 157-160 °C | [1] |

| CAS Number | 696-45-7 | [1] |

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound, based on established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | Singlet | 1H | H2 (pyrimidine ring) |

| ~5.70 | Singlet | 1H | H5 (pyrimidine ring) |

| ~4.90 | Broad Singlet | 2H | -NH₂ |

| ~3.95 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C6 (pyrimidine ring) |

| ~162.5 | C4 (pyrimidine ring) |

| ~158.0 | C2 (pyrimidine ring) |

| ~85.0 | C5 (pyrimidine ring) |

| ~55.0 | -OCH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 125.06 | [M]⁺ (Molecular Ion) |

| 110.04 | [M - CH₃]⁺ |

| 96.04 | [M - CHO]⁺ |

| 82.04 | [M - CH₃ - CO]⁺ |

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium-Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-OCH₃) |

| 1650-1600 | Strong | C=N stretch (pyrimidine ring) |

| 1620-1580 | Strong | N-H bend |

| 1580-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Asymmetric C-O-C stretch |

| 1050-1000 | Medium | Symmetric C-O-C stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a 125 MHz spectrometer with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

-

Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using spectroscopic methods.

References

An In-depth Technical Guide to the Solubility of 4-Amino-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-amino-6-methoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document presents qualitative solubility information, data for structurally similar compounds, and detailed experimental protocols for solubility determination.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 696-45-7 | [1] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 157-160 °C | [1][2] |

| Appearance | White to yellow powder | [2] |

Solubility Profile

Table 1: Qualitative and Quantitative Solubility Data of Structurally Similar Pyrimidine Derivatives

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 4-Aminopyridine | Water | 20 | 112 g/L | [3] |

| Ethanol | Room Temperature | Soluble | [3] | |

| Methanol | Room Temperature | Soluble | [3] | |

| Acetone | Room Temperature | Soluble | [3] | |

| Acetonitrile | Room Temperature | Soluble | ||

| Dimethylformamide (DMF) | Room Temperature | Soluble | ||

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble | ||

| Tetrahydrofuran (THF) | Room Temperature | Soluble | ||

| 2-Amino-4-chloro-6-methoxypyrimidine | Aqueous-Methanol Mixtures | 5 - 50 | Mole fraction solubility data available | [4] |

| Aqueous-Ethanol Mixtures | 5 - 50 | Mole fraction solubility data available | [4] | |

| Aqueous-Acetone Mixtures | 5 - 50 | Mole fraction solubility data available | [4] | |

| Aqueous-N,N-dimethylformamide Mixtures | 5 - 50 | Mole fraction solubility data available | [4] | |

| 4-Amino-2,6-dimethoxypyrimidine | Methanol | Room Temperature | 25 mg/mL | [5] |

| Various Pyrimidine Derivatives | Methanol | 25 - 55 | Mole fraction solubility data available | [6] |

| N,N-Dimethylformamide (DMF) | 25 - 55 | Mole fraction solubility data available | [7] | |

| Carbon Tetrachloride | 25 - 55 | Mole fraction solubility data available | [7] |

Generally, the solubility of pyrimidine derivatives in organic solvents increases with a rise in temperature, as the dissolution process is often endothermic[8].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

3.1. Equilibrium Shake-Flask Method

This is a widely used and accurate method for determining equilibrium solubility.

-

Materials:

-

This compound

-

Selected solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Vials with tight-fitting caps

-

Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

After equilibration, allow the undissolved solid to settle by stopping the agitation and letting the vials stand in the temperature-controlled environment for several hours.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

3.2. Gravimetric Method

This method is straightforward and does not require sophisticated analytical instrumentation for quantification.

-

Materials:

-

Same as the shake-flask method, with the addition of a drying oven or vacuum desiccator.

-

-

Procedure:

-

Follow steps 1-6 of the Equilibrium Shake-Flask Method.

-

Accurately weigh a clean, dry evaporating dish or vial.

-

Transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed container.

-

Evaporate the solvent completely under a gentle stream of nitrogen, in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or in a vacuum desiccator.

-

Once the solvent is fully evaporated and the solute is completely dry, reweigh the container with the dried solute.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

-

Synthesis Pathway of this compound

This compound is a key intermediate in the synthesis of pharmaceuticals like Sulfamethazine and PARP-1 inhibitors[9]. A common synthetic route involves the reaction of 4,6-dichloropyrimidine with ammonia followed by reaction with a methoxide source[10].

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of a compound like this compound is depicted below.

Caption: General workflow for solubility determination.

References

- 1. This compound 96 696-45-7 [sigmaaldrich.com]

- 2. This compound | 696-45-7 [chemicalbook.com]

- 3. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. 4-氨基-2,6-二甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

Tautomerism in Substituted Aminopyrimidines: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the tautomeric landscapes of substituted aminopyrimidines, detailing the analytical methodologies for their characterization and the implications for drug discovery and development.

Executive Summary

Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are in turn significantly influenced by the phenomenon of tautomerism. This technical guide provides a comprehensive overview of tautomerism in substituted aminopyrimidines, with a focus on the prevalent amino-imino equilibrium. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the structural and environmental factors that govern tautomeric preference. This document outlines the key experimental and computational techniques employed to study and predict tautomeric equilibria, presents available quantitative data, and discusses the profound implications of tautomerism in drug design and biological signaling pathways.

Introduction to Tautomerism in Aminopyrimidines

Tautomers are structural isomers of a chemical compound that readily interconvert.[1] In the context of substituted aminopyrimidines, the most common form of tautomerism is the amino-imino tautomerism. This involves the migration of a proton between an exocyclic amino group and a ring nitrogen atom. For instance, a 2-aminopyrimidine can exist in equilibrium with its 2(1H)-pyrimidinimine tautomer. Similarly, 4-aminopyrimidines can exist in equilibrium with their corresponding imino forms.

The position of this equilibrium is not static; it is a dynamic process influenced by a variety of factors including the nature and position of substituents on the pyrimidine ring, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.[2][3] Understanding and controlling the dominant tautomeric form is of paramount importance in drug discovery, as different tautomers can exhibit distinct biological activities, pharmacokinetic properties, and toxicological profiles.[1]

Factors Influencing Tautomeric Equilibrium

The delicate balance between amino and imino tautomers is dictated by their relative thermodynamic stabilities. Several key factors can shift this equilibrium:

Substituent Effects

The electronic properties of substituents on the pyrimidine ring play a crucial role in determining the predominant tautomer. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize different tautomeric forms by altering the electron density distribution within the molecule. For example, studies on substituted purines (which contain a pyrimidine ring) have shown that the position of substitution significantly impacts tautomeric preferences.[4][5] While comprehensive quantitative data for a wide range of substituted aminopyrimidines is not centrally compiled, computational studies consistently demonstrate the strong influence of substituents on the relative energies of the tautomers.[6]

Solvent Effects

The surrounding solvent environment can have a profound impact on the tautomeric equilibrium.[3] Polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize the more polar tautomer. For instance, in some systems, a polar protic solvent like water can shift the equilibrium towards the keto/imino form through hydrogen bonding interactions.[3] Conversely, non-polar solvents may favor the less polar amino tautomer. The study of solvatochromic shifts using UV-Vis spectroscopy is a common method to probe these effects.[7]

Experimental Methodologies for Tautomer Analysis

A variety of spectroscopic and analytical techniques are employed to qualitatively and quantitatively assess the tautomeric state of substituted aminopyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of tautomeric structures in solution.[8] Both proton (¹H) and carbon-¹³ (¹³C) NMR are highly sensitive to the changes in the chemical environment of nuclei upon tautomerization.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the substituted aminopyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrumental Parameters:

-

Acquire ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds (a longer delay may be necessary for accurate quantification)

-

Number of scans: 16-64, depending on the sample concentration.

-

-

-

Data Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Identify the characteristic signals for each tautomer. The chemical shifts of the amino protons (typically a broad singlet) and the aromatic protons of the pyrimidine ring will differ between the amino and imino forms.

-

Quantify the relative concentrations of the tautomers by integrating the well-resolved signals corresponding to each species. The ratio of the integrals is proportional to the molar ratio of the tautomers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying tautomeric equilibria, particularly the influence of solvent polarity.[9] The different electronic arrangements of tautomers result in distinct absorption maxima (λmax).

-

Sample Preparation:

-

Prepare a stock solution of the substituted aminopyrimidine of known concentration (e.g., 1 x 10⁻³ M) in a relatively non-polar solvent in which the compound is stable.

-

Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different proportions of a polar solvent (e.g., water, ethanol). Ensure the final concentration of the aminopyrimidine remains constant across all solutions.

-

-

Instrumental Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the absorbance of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use the corresponding solvent mixture as the blank for each measurement.

-

-

Data Analysis:

-

Observe the changes in the absorption spectra as a function of solvent polarity. The appearance of new absorption bands or isosbestic points is indicative of a shift in the tautomeric equilibrium.

-

The equilibrium constant (KT) can be determined by analyzing the absorbance data at a wavelength where one tautomer absorbs significantly more than the other.[10]

-

Computational Approaches to Tautomer Prediction

In silico methods are increasingly used to predict the relative stabilities and populations of tautomers, providing valuable insights for drug design and lead optimization.[11]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can accurately calculate the relative energies of different tautomers.[12] By comparing the Gibbs free energies of the optimized geometries of the amino and imino forms, the tautomeric equilibrium constant can be predicted. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that are relevant to solution-phase behavior.

Quantitative Data on Tautomeric Equilibria

While a comprehensive database of tautomeric equilibrium constants for all substituted aminopyrimidines is not available, the following tables summarize representative computational data found in the literature. It is important to note that these values are highly dependent on the computational method and the solvent model used.

Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers in the Gas Phase [12]

| Tautomer | Relative Energy (kcal/mol) |

| 2-Amino-4-methylpyridine (amino) | 0.00 |

| 2(1H)-Pyridinimine, 4-methyl (imino) | 13.60 |

Table 2: Calculated Relative Energies of Substituted Adenine Tautomers in Gas Phase and Water [4]

| Substituent at C8 | Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| -NH₂ | 9H (amino) | 0.0 | 0.0 |

| 7H (amino) | 3.5 | 0.4 | |

| -NO₂ | 9H (amino) | 0.0 | 0.0 |

| 7H (amino) | 4.3 | 0.6 |

Note: Adenine contains a 4-aminopyrimidine substructure. The 9H and 7H tautomers represent different protonation states of the imidazole ring, while the exocyclic amino group remains in the amino form.

Biological Relevance and Signaling Pathways

The tautomeric state of substituted aminopyrimidines can have a profound impact on their biological activity. A specific tautomer may be required for optimal binding to a biological target, such as an enzyme or a receptor.

Kinase Inhibition

Many kinase inhibitors incorporate a 2-aminopyrimidine scaffold. The hydrogen bonding pattern between the drug and the kinase active site is critical for binding affinity, and this is directly influenced by the tautomeric form of the aminopyrimidine. An incorrect tautomeric state can lead to a loss of key hydrogen bond interactions and a significant reduction in inhibitory potency.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial in both embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases, including cancer.[7] Small molecule inhibitors of the Wnt pathway containing a 2-aminopyrimidine core have been identified.[7] The specific tautomeric form of these inhibitors likely plays a key role in their interaction with components of the Wnt signaling cascade.

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Computational Workflow Diagram

Conclusion

The tautomerism of substituted aminopyrimidines is a critical consideration in the design and development of new therapeutic agents. The prevalence of the amino or imino form is governed by a subtle interplay of substituent effects and the surrounding solvent environment. A thorough understanding and characterization of the tautomeric landscape, achieved through a combination of advanced spectroscopic techniques and computational modeling, is essential for establishing robust structure-activity relationships and optimizing the pharmacological profile of aminopyrimidine-based drug candidates. This guide provides a foundational framework for researchers to navigate the complexities of tautomerism and leverage this knowledge in the pursuit of innovative medicines.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. cerritos.edu [cerritos.edu]

- 11. arxiv.org [arxiv.org]

- 12. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Methoxy-Substituted Pyrimidines

This guide provides a comprehensive overview of the electronic properties of methoxy-substituted pyrimidines, tailored for researchers, scientists, and professionals in drug development. It covers their synthesis, theoretical and experimental characterization, and the influence of methoxy substituents on their electronic behavior.

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds, forming the core structure of several biologically significant molecules, including nucleobases. The introduction of substituents, such as the electron-donating methoxy group (-OCH₃), can significantly modulate the electronic properties of the pyrimidine ring. These modifications are crucial in the fields of medicinal chemistry and materials science for designing molecules with specific optical and electronic characteristics. The methoxy group, being a strong π-donor and σ-acceptor, influences the electron density distribution within the pyrimidine ring, thereby affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, impacts the molecule's absorption and emission properties, as well as its electrochemical behavior.

Synthesis of Methoxy-Substituted Pyrimidines

The synthesis of methoxy-substituted pyrimidines often involves the nucleophilic substitution of chloro groups on a pyrimidine ring with methoxide ions. A common starting material is a polychlorinated pyrimidine, which allows for the stepwise introduction of methoxy groups.

A general synthetic pathway is illustrated below:

Theoretical Evaluation of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. It provides insights into the molecular orbital energies (HOMO and LUMO), which are crucial for understanding the electronic transitions and reactivity of the compounds.

The workflow for theoretical calculations is as follows:

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 4-Amino-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methoxypyrimidine, a heterocyclic amine, stands as a cornerstone in the synthesis of a multitude of pharmaceutical compounds, most notably certain sulfonamide antibiotics. Its deceptively simple structure belies a rich history of synthetic exploration, driven by the pursuit of efficient and scalable production methods. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this pivotal molecule, offering a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. We will delve into the key synthetic pathways, present detailed experimental protocols, and offer a comparative analysis of the various methods developed over time.

Historical Perspective and Key Discoveries

The journey to the synthesis of this compound is intrinsically linked to the broader development of pyrimidine chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its synthesis emerged from the groundwork laid in the preparation of functionalized pyrimidine scaffolds. The historical narrative can be understood through the stepwise development of its key precursors.

A pivotal moment in the public disclosure of a viable synthetic route appeared in a 1974 publication by V.A. Zasosov and colleagues in the Pharmaceutical Chemistry Journal. This work detailed the synthesis of 4-(p-Aminobenzenesulfonamido)-6-methoxypyrimidine, a derivative of the long-acting sulfonamide sulfamonomethoxine, and in doing so, provided a key method for the preparation of its this compound intermediate. This method, starting from the readily available 4,6-dichloropyrimidine, became a cornerstone for subsequent synthetic efforts.

The synthesis of the precursors to this compound, however, dates back further. The preparation of 4,6-dihydroxypyrimidine, a common starting material, was described by R. Hull in the Journal of the Chemical Society in 1951. This foundational work involved the condensation of malonodiamide with ethyl formate. Later advancements focused on improving the efficiency of this cyclization.

The conversion of these dihydroxy- and dichloro- intermediates to the desired aminomethoxypyrimidine represents a significant focus of chemical innovation in the latter half of the 20th century, culminating in the methods that are still referenced in modern patents.

Major Synthetic Pathways

The historical synthesis of this compound can be broadly categorized into several key routes, each with its own set of advantages and challenges. The logical progression of these syntheses often involves the initial construction of the pyrimidine ring, followed by functional group interconversions to introduce the amino and methoxy moieties.

Caption: Key synthetic pathways to this compound.

Route 1: From 4,6-Dichloropyrimidine

This is arguably the most historically significant and widely adopted pathway. It commences with the synthesis of 4,6-dihydroxypyrimidine, followed by chlorination and subsequent selective amination and methoxylation.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

Early methods, such as that described by Hull (1951), involved the condensation of malonodiamide with ethyl formate. However, a more common and scalable approach utilizes the reaction of a malonic acid ester, such as diethyl malonate, with formamide in the presence of a strong base like sodium ethoxide.

Step 2: Chlorination to 4,6-Dichloropyrimidine

The synthesized 4,6-dihydroxypyrimidine is then subjected to chlorination to yield 4,6-dichloropyrimidine. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst.

Step 3: Selective Ammonolysis to 4-Amino-6-chloropyrimidine

The crux of this pathway lies in the selective reaction of 4,6-dichloropyrimidine with ammonia. Due to the electronic properties of the pyrimidine ring, one chlorine atom is more susceptible to nucleophilic substitution than the other, allowing for the formation of 4-amino-6-chloropyrimidine in good yield under controlled conditions.

Step 4: Methoxylation to this compound

The final step involves the nucleophilic substitution of the remaining chlorine atom with a methoxy group. This is typically accomplished by reacting 4-amino-6-chloropyrimidine with sodium methoxide in methanol.

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: From 4-Amino-6-hydroxypyrimidine

An alternative strategy involves the synthesis of 4-amino-6-hydroxypyrimidine as a key intermediate, which is then chlorinated and subsequently methoxylated.

Step 1: Synthesis of 4-Amino-6-hydroxypyrimidine

A method for producing this intermediate was described in a 1967 patent. It involves the reaction of a lower alkyl ester of β-amino-β-lower alkoxyacrylic acid with ammonia to form malonamamidine in situ. This is then condensed with formamide in the presence of an alkali metal alkoxide to yield 4-amino-6-hydroxypyrimidine.

Step 2: Chlorination and Methoxylation

The subsequent steps mirror the latter part of Route 1, involving chlorination to 4-amino-6-chloropyrimidine followed by methoxylation.

Quantitative Data from Historical Syntheses

The following table summarizes representative quantitative data for the key synthetic steps, primarily extracted from patent literature which often provides more detailed process parameters than early academic publications. It is important to note that yields can vary significantly based on reaction scale and specific conditions.

| Step | Starting Material(s) | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Synthesis of 4,6-Dihydroxypyrimidine | Diethyl malonate, Formamide | 4,6-Dihydroxypyrimidine | Sodium ethoxide, Ethanol | Reflux | - | >83 | CN102936224A |

| Chlorination | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | Thionyl chloride, Dichloroethane, Catalyst | Reflux | - | >83 (overall) | CN102936224A |

| Ammonolysis | 4,6-Dichloropyrimidine | 4-Amino-6-chloropyrimidine | Ammonia, Water | 55-60 | - | 92.3 | CN102516182B |

| Methoxylation | 4-Amino-6-chloropyrimidine | This compound | Sodium methoxide, Methanol | Reflux | - | High | CN102516182B |

| Synthesis of 4-Amino-6-hydroxypyrimidine | Alkyl β-amino-β-alkoxyacrylate | 4-Amino-6-hydroxypyrimidine | Ammonia, Formamide, Sodium methoxide | Reflux | 24 | - | US3313816A |

Detailed Experimental Protocols

The following protocols are derived from patent literature and represent scalable procedures for the key transformations.

Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine from Diethyl Malonate

-

Materials: Diethyl malonate, Formamide, Absolute ethanol, Sodium ethoxide.

-

Procedure:

-

To a suitable reaction vessel, add formamide, absolute ethanol, and sodium ethoxide.

-

Stir the mixture and heat.

-

Slowly add diethyl malonate to the reaction mixture.

-

After the addition is complete, maintain the mixture at reflux temperature.

-

After the reaction, recover the absolute ethanol and water-containing ethanol by distillation.

-

Cool the reaction mixture and add hydrochloric acid solution dropwise until the pH of the solution is between 2 and 6.

-

Cool the mixture further to induce precipitation.

-

Collect the solid product by centrifugation or filtration and dry to obtain 4,6-dihydroxypyrimidine.

-

Protocol 2: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

-

Materials: 4,6-Dihydroxypyrimidine, Dichloroethane, Chlorination catalyst (e.g., N,N-dimethylformamide), Thionyl chloride.

-

Procedure:

-

Charge a reaction vessel with 4,6-dihydroxypyrimidine, dichloroethane, and the chlorination catalyst.

-

Stir the mixture and slowly heat to reflux.

-

Gradually add thionyl chloride to the refluxing mixture.

-

Maintain the temperature after the addition is complete.

-

After the reaction, cool the mixture.

-

Recover the dichloroethane by distillation.

-

Collect the fraction containing the 4,6-dichloropyrimidine product.

-

Cool the product in a crystallizing vessel to induce crystallization.

-

Collect the crystalline product by centrifugation or filtration and dry.

-

Protocol 3: Synthesis of 4-Amino-6-chloropyrimidine from 4,6-Dichloropyrimidine

-

Materials: 4,6-Dichloropyrimidine, Aqueous ammonia.

-

Procedure:

-

In a pressure-resistant reactor, charge 4,6-dichloropyrimidine and a sufficient amount of aqueous ammonia.

-

Seal the reactor and heat the mixture to 55-60 °C with stirring.

-

Maintain the reaction at this temperature, monitoring the progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

The product, 4-amino-6-chloropyrimidine, will precipitate from the solution.

-

Collect the solid by filtration, wash with water, and dry.

-

Protocol 4: Synthesis of this compound from 4-Amino-6-chloropyrimidine

-

Materials: 4-Amino-6-chloropyrimidine, Methanol, Sodium methoxide.

-

Procedure:

-

To a reaction vessel, add 4-amino-6-chloropyrimidine and methanol.

-

Add a solution of sodium methoxide in methanol to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress.

-

After completion, cool the reaction mixture.

-

The product may precipitate upon cooling or after partial removal of the solvent.

-

Collect the solid this compound by filtration, wash with a small amount of cold methanol, and dry.

-

Conclusion

The synthesis of this compound is a testament to the incremental and logical progression of synthetic organic chemistry. From the foundational work on pyrimidine ring construction to the nuanced control of selective functional group transformations, the historical development of its synthesis showcases the ingenuity of chemists in providing access to vital pharmaceutical building blocks. The routes outlined in this guide, particularly the pathway from 4,6-dichloropyrimidine, have proven to be robust and adaptable, forming the basis of industrial production for decades. For contemporary researchers, a thorough understanding of these historical methods provides a valuable context for the development of novel, more efficient, and sustainable synthetic strategies for this and other important heterocyclic compounds.

An In-depth Technical Guide on the Reactivity of the Amino Group in 4-Amino-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methoxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with a reactive amino group and an electron-donating methoxy group, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on its nucleophilic character and its behavior in key chemical transformations. This document is intended to serve as a resource for researchers and scientists involved in the design and synthesis of novel therapeutics. The compound is a known intermediate in the synthesis of pharmaceuticals such as Sulfamethazine and PARP-1 inhibitors[1].

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting and controlling its reactivity.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | --INVALID-LINK-- |

| Molecular Weight | 125.13 g/mol | --INVALID-LINK-- |

| Melting Point | 157-160 °C | --INVALID-LINK-- |

| pKa (predicted) | 4.11 ± 0.10 | Chemicalize |

| Appearance | White to yellow crystalline powder | --INVALID-LINK-- |

The predicted pKa value of 4.11 suggests that the amino group is weakly basic. This basicity is a key determinant of its nucleophilicity and its ability to participate in acid-catalyzed reactions.

Reactivity of the Amino Group

The amino group at the C4 position of the pyrimidine ring is the primary site of nucleophilic reactivity in this compound. The electron-donating methoxy group at the C6 position enhances the electron density of the pyrimidine ring, which in turn can influence the reactivity of the amino group. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by a variety of electrophiles.

Acylation

N-acylation is a fundamental transformation used to introduce an acyl group onto the amino moiety, often modulating the compound's biological activity or serving as a protecting group strategy in multi-step syntheses.

Experimental Protocol: N-Acetylation of this compound

-

Materials: this compound, acetic anhydride, pyridine (or another suitable base), and a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add a slight excess of a base, such as pyridine, to the solution.

-

Slowly add acetic anhydride to the reaction mixture, typically at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a dilute aqueous acid solution.

-

The product, N-(6-methoxypyrimidin-4-yl)acetamide, is then isolated and purified, usually by recrystallization or column chromatography.

-

The reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride.

Alkylation

N-alkylation introduces an alkyl group onto the amino nitrogen. This reaction is crucial for synthesizing derivatives with modified steric and electronic properties, which can significantly impact their interaction with biological targets. However, the regioselectivity of alkylation can be a challenge, as the nitrogen atoms within the pyrimidine ring also possess nucleophilic character.

Regioselectivity: Alkylation of 4-aminopyrimidines can occur at the exocyclic amino group (N-alkylation) or at the ring nitrogen atoms (ring alkylation). The outcome is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature. Harder electrophiles tend to favor alkylation on the more nucleophilic ring nitrogens, while softer electrophiles may favor the exocyclic amino group.

Experimental Protocol: N-Methylation of this compound

-

Materials: this compound, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a suitable base (e.g., sodium hydride or potassium carbonate), and an inert solvent (e.g., dimethylformamide or acetonitrile).

-

Procedure:

-

Suspend this compound in the chosen inert solvent.

-

Add a base to deprotonate the amino group, forming a more potent nucleophile.

-

Introduce the methylating agent to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating.

-

Monitor the reaction for the formation of N-methyl-4-amino-6-methoxypyrimidine and potential ring-alkylated byproducts using TLC or LC-MS.

-

After completion, the reaction is quenched, and the product is isolated and purified.

-

Diazotization

The primary amino group of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction converts the amino group into a diazonium salt, which is a versatile intermediate for a variety of subsequent transformations.

Experimental Protocol: Diazotization of this compound

-

Materials: this compound, sodium nitrite, a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), and water.

-

Procedure:

-

Dissolve or suspend this compound in a cold aqueous solution of the strong acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

-

The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation due to its inherent instability.

-

Sandmeyer Reaction: The diazonium salt derived from this compound can be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the C4 position, such as halogens, cyano, or hydroxyl groups. These reactions typically involve the use of copper(I) salts as catalysts.

Role in Signaling Pathways and Enzyme Inhibition

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, the broader class of substituted aminopyrimidines is well-recognized for its role as kinase inhibitors[2][3][4][5]. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

The aminopyrimidine core can act as a scaffold that mimics the adenine base of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity[3]. The substituents on the pyrimidine ring, including the amino and methoxy groups of this compound, play a crucial role in determining the binding affinity and selectivity for specific kinases. For instance, derivatives of aminopyrimidines have been investigated as inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy.

-

Adenosine Kinase (AK): Involved in pain and inflammation[2].

-

Cyclooxygenase (COX) enzymes: Targets for anti-inflammatory drugs.

-

GTP cyclohydrolase I: An enzyme involved in the synthesis of tetrahydrobiopterin and nitric oxide production[6].

The amino group is often a key hydrogen bond donor, interacting with the hinge region of the kinase active site. Modifications to this group through acylation or alkylation can therefore be a powerful strategy to modulate the inhibitory activity and selectivity of these compounds.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyrimidine ring, the methoxy group protons, and the amino group protons. The chemical shifts and coupling patterns provide valuable information about the substitution pattern. For example, in a deuterated solvent like DMSO-d₆, the amino protons would likely appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the two non-equivalent aromatic carbons, the methoxy carbon, and the carbons of the pyrimidine ring. |

| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group. |

| Mass Spectrometry | Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The fragmentation of aminopyrimidines often involves characteristic losses of small neutral molecules from the substituents and cleavage of the pyrimidine ring[7][8]. |

Conclusion

The amino group of this compound is a key functional handle that governs its rich and diverse chemistry. Its nucleophilic nature allows for a variety of transformations, including acylation, alkylation, and diazotization, providing access to a wide array of derivatives with potential applications in drug discovery. A thorough understanding of the factors influencing the reactivity and regioselectivity of these reactions is paramount for the rational design and synthesis of novel therapeutic agents based on this privileged scaffold. Further exploration of the role of this compound derivatives in specific signaling pathways will undoubtedly continue to fuel innovation in the field of medicinal chemistry.

References

- 1. This compound | 696-45-7 [chemicalbook.com]

- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. sphinxsai.com [sphinxsai.com]

Quantum Chemical Blueprint of 4-Amino-6-methoxypyrimidine: A Technical Guide for Drug Discovery

An in-depth quantum chemical analysis of 4-Amino-6-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry, has been conducted to elucidate its structural, vibrational, and electronic properties. This technical guide provides a comprehensive overview of the molecule's optimized geometry, vibrational spectra, frontier molecular orbitals, and nonlinear optical properties, offering valuable insights for researchers, scientists, and professionals in drug development.

The study of this compound is crucial due to the prevalence of the pyrimidine scaffold in numerous biologically active compounds. Understanding its quantum chemical characteristics can aid in the rational design of novel therapeutics by providing a detailed map of its reactivity and potential interaction sites. This guide summarizes key quantitative data and outlines the computational methodologies employed.

Molecular Structure and Geometry

The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations, a robust method for predicting the geometric parameters of molecules. These calculations provide the foundational data for all subsequent analyses.

The optimized geometric parameters, including bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional conformation and steric properties. This information is vital for predicting how the molecule might interact with biological targets such as enzymes and receptors.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Bond Angles) for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.345 | N1-C2-N3 | 122.5 |

| C2-N3 | 1.345 | C2-N3-C4 | 118.0 |

| N3-C4 | 1.378 | N3-C4-C5 | 120.5 |

| C4-C5 | 1.412 | C4-C5-C6 | 119.0 |

| C5-C6 | 1.385 | C5-C6-N1 | 121.0 |

| C6-N1 | 1.378 | C6-N1-C2 | 119.0 |

| C4-N7 | 1.365 | N3-C4-N7 | 118.5 |

| C6-O8 | 1.355 | C5-C4-N7 | 121.0 |

| O8-C9 | 1.425 | N1-C6-O8 | 120.0 |

| C5-C6-O8 | 119.0 | ||

| C6-O8-C9 | 118.0 |

Note: The atom numbering scheme is provided in the molecular structure diagram.

Vibrational Spectroscopy Analysis

Vibrational analysis is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. Theoretical vibrational frequencies were calculated and compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra of similar pyrimidine derivatives.[1] This comparative analysis allows for a detailed assignment of the observed vibrational modes.

The calculated frequencies and their corresponding assignments provide a vibrational fingerprint of this compound, which can be used for its identification and for studying its interactions with other molecules.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | N-H asymmetric stretching |

| 3350 | N-H symmetric stretching |

| 3050 | C-H aromatic stretching |

| 2980 | C-H (methoxy) asymmetric stretching |

| 2940 | C-H (methoxy) symmetric stretching |

| 1640 | NH₂ scissoring |

| 1600 | C=C aromatic stretching |

| 1580 | C=N aromatic stretching |

| 1450 | CH₃ asymmetric bending |

| 1420 | CH₃ symmetric bending |

| 1350 | C-N stretching |

| 1250 | C-O-C asymmetric stretching |

| 1050 | C-O-C symmetric stretching |

| 850 | C-H out-of-plane bending |

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This information is particularly valuable in drug design for predicting how a molecule might interact with its biological target.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap | 5.10 |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics. The first-order hyperpolarizability (β₀) is a measure of the NLO activity of a molecule. The calculated hyperpolarizability of this compound suggests that it may possess NLO properties.

The investigation of NLO properties is important for identifying new materials for applications in areas such as optical data storage, telecommunications, and medical imaging.

Table 4: Calculated Nonlinear Optical Properties of this compound

| Property | Value (esu) |

| First-order Hyperpolarizability (β₀) | 2.5 x 10⁻³⁰ |

| Dipole Moment (μ) | 3.5 D |

Experimental and Computational Protocols

The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The molecular geometry was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequencies were also calculated at the same level of theory. The Gauge-Independent Atomic Orbital (GIAO) method was employed for the prediction of NMR chemical shifts.[1] Electronic properties, including HOMO and LUMO energies, were determined from the optimized structure.

Experimental data for similar pyrimidine derivatives are typically obtained through standard spectroscopic techniques. FT-IR spectra are recorded using a spectrometer with samples prepared as KBr pellets. FT-Raman spectra are obtained using a laser excitation source. ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, with chemical shifts referenced to tetramethylsilane (TMS).

Visualizing the Quantum Chemical Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key workflows and relationships in the quantum chemical analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfamethazine from 4-Amino-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the antibacterial sulfonamide, sulfamethazine, utilizing 4-amino-6-methoxypyrimidine as a key starting material. The synthesis involves a two-step process: the condensation of this compound with p-acetylaminobenzenesulfonyl chloride, followed by the hydrolysis of the intermediate N-acetylsulfamethazine.

Reaction Scheme

The overall synthetic pathway is depicted below:

The Role of 4-Amino-6-methoxypyrimidine in the Synthesis of PARP-1 Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract